Methyl chloro(2-hexadecylcyclopropylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro(2-hexadecylcyclopropylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-hexadecylcyclopropylidene)acetate typically involves the esterification of chloroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro(2-hexadecylcyclopropylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl chloro(2-hexadecylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of lipid metabolism due to its long hexadecyl chain.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl chloro(2-hexadecylcyclopropylidene)acetate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the release of the active components. The long hexadecyl chain can interact with lipid membranes, affecting their fluidity and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl chloroacetate: Similar ester structure but lacks the cyclopropylidene ring and long hexadecyl chain.
Methyl 2-(2-chlorophenyl)acetate: Contains a phenyl ring instead of a cyclopropylidene ring.
Methyl salicylate: An ester with a hydroxyl group on the aromatic ring
Uniqueness
Methyl chloro(2-hexadecylcyclopropylidene)acetate is unique due to its combination of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain This unique structure imparts specific chemical and physical properties that are not found in other similar compounds
Properties
CAS No. |
89879-09-4 |
---|---|
Molecular Formula |
C22H39ClO2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
methyl 2-chloro-2-(2-hexadecylcyclopropylidene)acetate |
InChI |
InChI=1S/C22H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(19)21(23)22(24)25-2/h19H,3-18H2,1-2H3 |
InChI Key |
DZBVYZPITDSMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CC1=C(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.